

**MS023** 

PRMT1 (in MCF7 cells)

PRMT6 (in HEK293 cells)

# comparing the in vitro and in vivo effects of MS023

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### In Vitro Effects of MS023

**MS023** demonstrates potent and selective inhibition of Type I PRMTs in biochemical assays.[2] Its activity has been characterized across a panel of PRMT enzymes, revealing a preference for this subclass over Type II and Type III PRMTs, as well as other methyltransferases.[2][3]

# Quantitative Data: In Vitro Inhibitory Activity of

Target	IC50 (nM)	Assay Type
PRMT1	30	Cell-free
PRMT3	119	Cell-free
PRMT4 (CARM1)	83	Cell-free
PRMT6	4	Cell-free
PRMT8	5	Cell-free

This data is compiled from multiple sources.[2][4][5]

9

56

Cellular

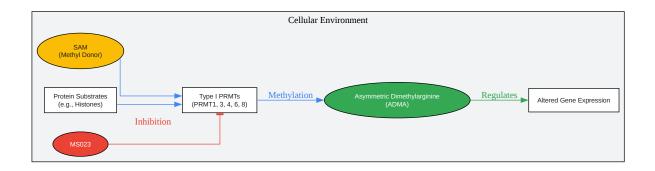
Cellular



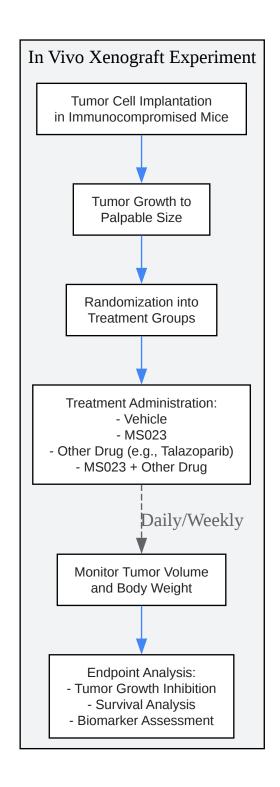
In cellular assays, **MS023** effectively reduces the levels of asymmetric dimethylarginine (ADMA) marks. Specifically, it potently inhibits the methylation of histone H4 at arginine 3 (H4R3me2a), a primary target of PRMT1, in MCF7 breast cancer cells.[1][3] It also decreases histone H3 at arginine 2 (H3R2me2a) levels, a mark associated with PRMT6 activity, in HEK293 cells.[1][5] Furthermore, treatment with **MS023** leads to a global reduction in ADMA while concurrently increasing levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3] Beyond its effects on histone methylation, **MS023** has been shown to inhibit cell growth and can induce growth arrest at low concentrations.[2]

Signaling Pathway: MS023 Mechanism of Action









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## References

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